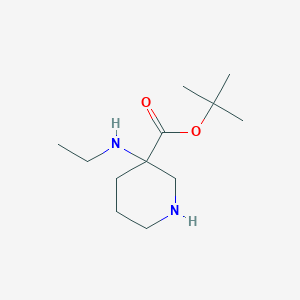
3-Boc-3-Ethylaminopiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Boc-3-Ethylaminopiperidine, also known as tert-butyl N-ethyl-N-piperidin-3-ylcarbamate, is a chemical compound with the molecular formula C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Boc-3-Ethylaminopiperidine typically involves the protection of the amino group in piperidine. One common method includes the following steps :
Starting Material: N-Cbz-3-piperidinecarboxylic acid.
Chiral Resolution: The starting material undergoes chiral resolution with R-phenylethylamine to obtain a chiral intermediate.
Acid-Amide Condensation: The intermediate is then subjected to an acid-amide condensation reaction with ammonia gas.
Hofmann Degradation: This reaction produces another intermediate, which is then subjected to Hofmann degradation.
Protection: The resulting compound is protected with di-tert-butyl dicarbonate to form the Boc-protected amine.
Hydrogenation and Cbz Removal: Finally, the compound undergoes hydrogenation and Cbz removal to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar steps as described above. The process is optimized for high yield, safety, and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
3-Boc-3-Ethylaminopiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
3-Boc-3-Ethylaminopiperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceuticals, particularly in the synthesis of piperidine-based drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Boc-3-Ethylaminopiperidine involves its interaction with specific molecular targets. The Boc group protects the amino function, allowing selective reactions at other sites. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-Boc-aminopiperidine: Similar in structure but lacks the ethyl group.
N-Boc-piperidine: Another Boc-protected piperidine derivative.
3-Boc-3-methylaminopiperidine: Similar but with a methyl group instead of an ethyl group.
Uniqueness
3-Boc-3-Ethylaminopiperidine is unique due to the presence of the ethyl group, which can influence its reactivity and binding properties. This makes it a valuable compound for specific synthetic and research applications .
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl 3-(ethylamino)piperidine-3-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-5-14-12(7-6-8-13-9-12)10(15)16-11(2,3)4/h13-14H,5-9H2,1-4H3 |
InChI Key |
BGXRAAQPXQUSBH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1(CCCNC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


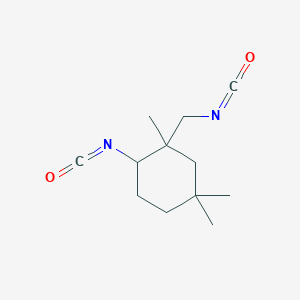
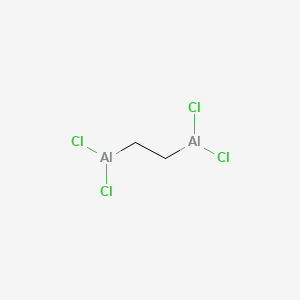
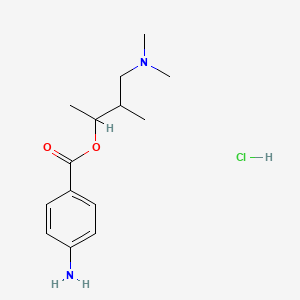
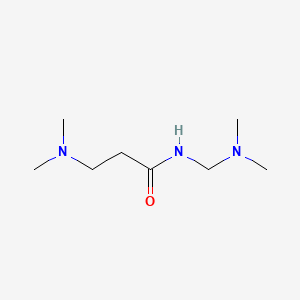
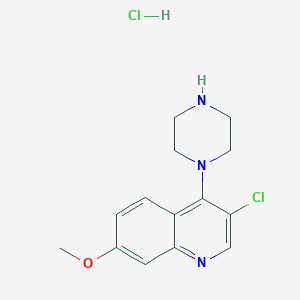
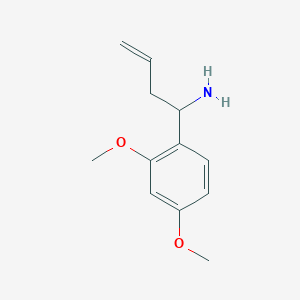
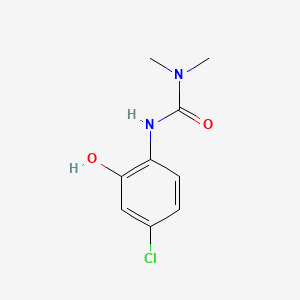

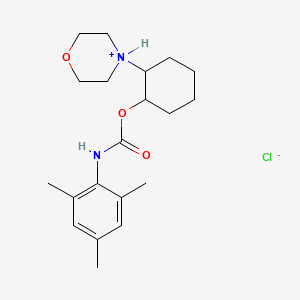

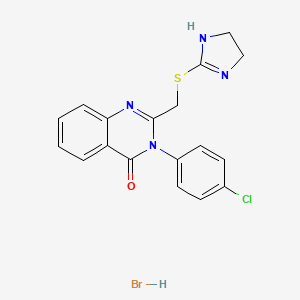

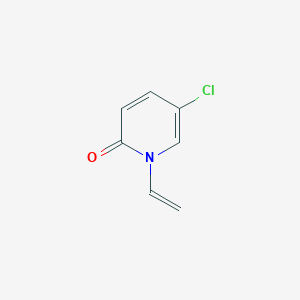
![Quinoxalino[2,3-b]phenazine, 5,12-diethyl-5,12-dihydro-](/img/structure/B13750160.png)
